molecular formula C10H8O2S B161817 7-Mercapto-4-methylcoumarin CAS No. 137215-27-1

7-Mercapto-4-methylcoumarin

Cat. No. B161817
M. Wt: 192.24 g/mol
InChI Key: BYDNGJQDDNBAHI-UHFFFAOYSA-N
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Description

7-Mercapto-4-methylcoumarin, also known as 4-Methyl-7-thioumbelliferone, is a chemical compound with the empirical formula C10H8O2S . It has a molecular weight of 192.23 .


Synthesis Analysis

The synthesis of 7-Mercapto-4-methylcoumarin involves the reaction of 7-mercapto-4-methylcoumarin with iodine . The structure of the synthesized compound was determined using NMR spectroscopy and X-ray diffraction combined with Raman and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of 7-Mercapto-4-methylcoumarin has been studied using various techniques. Molecular dynamics (MD) simulations, reference-free grazing incidence X-ray fluorescence (GIXRF), and X-ray photoelectron spectroscopy (XPS) have been used to investigate the nature of the molecule/surface interface .


Chemical Reactions Analysis

The chemical reactions involving 7-Mercapto-4-methylcoumarin have been studied. For instance, the reaction of 7-mercapto-4-methylcoumarin with 1-mono- and 1,1-dimethyl propargyl alcohols in H3PO4 resulted in the corresponding β-(7-coumarinthio)ketones with a rearrangement of the carbon chain of propargyl .


Physical And Chemical Properties Analysis

7-Mercapto-4-methylcoumarin has a molecular weight of 192.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 192.02450067 g/mol .

Scientific Research Applications

1. Photophysics

  • Summary of Application: The photophysical behavior of 7-mercapto-4-methylcoumarin (C-SH) and its derivatives has been studied in different solvents . This research is significant because it provides insights into the fluorescence behavior of these compounds, which is important in various scientific and technological applications.
  • Methods of Application: The study involved examining the emission and fluorescence of 7-mercapto-4-methylcoumarin and its derivatives in different solvents .
  • Results or Outcomes: The study found that in contrast to 7-hydroxy-4-methylcoumarin, 7-mercapto-4-methylcoumarin shows poor emission, but high fluorescence when the thiol is alkylated .

2. Self-Assembled Monolayers (SAMs) on Gold Surfaces

  • Summary of Application: Self-assembled monolayers (SAMs) of 7-mercapto-4-methylcoumarin (MMC) on a flat gold surface have been studied . These SAMs have been used in a variety of technological applications.
  • Methods of Application: The study involved molecular dynamics (MD) simulations, reference-free grazing incidence X-ray fluorescence (GIXRF), and X-ray photoelectron spectroscopy (XPS) to determine the maximum monolayer density and to investigate the nature of the molecule/surface interface .

3. Synthesis and Reactivity

  • Summary of Application: Mercapto-coumarins, including 7-Mercapto-4-methylcoumarin, are heterocycles of great interest in the development of valuable active structures in material and biological domains . They represent a highly exploitable class of compounds that open many possibilities for further chemical transformations .
  • Methods of Application: The study involved the synthesis of various forms of mercapto-coumarins and their representations in pharmaceuticals and industries .

4. Thiol Interactions at the Nanoparticle Surface

  • Summary of Application: The interaction of 7-mercapto-4-methylcoumarin with the surface of core–shell CdSe–ZnS quantum dots leads to characteristic absorption and emission bands that are excellent reporters for thiol interactions at the nanoparticle surface .
  • Methods of Application: The study involved examining the interaction of 7-mercapto-4-methylcoumarin with the surface of core–shell CdSe–ZnS quantum dots .

5. Synthesis of Bioactive Compounds

  • Summary of Application: 7-Mercapto-4-methylcoumarin (MMC) is considered a frontier to synthesize varieties of bioactive compounds . This substrate has a wide range of applications in the field of biology and material science .
  • Methods of Application: The study involved the synthesis of various forms of mercapto-coumarins and their representations in pharmaceuticals and industries .

6. Thiol Interactions at the Nanoparticle Surface

  • Summary of Application: The interaction of 7-mercapto-4-methylcoumarin with the surface of core–shell CdSe–ZnS quantum dots leads to characteristic absorption and emission bands that are excellent reporters for thiol interactions at the nanoparticle surface .
  • Methods of Application: The study involved examining the interaction of 7-mercapto-4-methylcoumarin with the surface of core–shell CdSe–ZnS quantum dots .

Safety And Hazards

When handling 7-Mercapto-4-methylcoumarin, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . Personal protective equipment/face protection should be worn, and ingestion and inhalation should be avoided .

properties

IUPAC Name

4-methyl-7-sulfanylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDNGJQDDNBAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405608
Record name 7-Mercapto-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Mercapto-4-methylcoumarin

CAS RN

137215-27-1
Record name 7-Mercapto-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137215-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Mercapto-4-methylcoumarin
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Record name 7-Mercapto-4-methylcoumarin
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Synthesis routes and methods I

Procedure details

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Cc1cc(=O)oc2cc(SC(=O)N(C)C)ccc12
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Synthesis routes and methods II

Procedure details

26.3 g (0.1 mol) of S-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) dimethylthiocarbamate are suspended in 300 ml of methanol under a nitrogen atmosphere. 0.2 mol of sodium methylate (8% solution of Na (w/v) in methanol) is added at room temperature and the mixture is heated at 45° C. for 4 hours. The disappearance of the starting material is monitored by thin layer chromatography using an ethyl acetate/toluene mixture (1/4 v/v) as the eluent. After cooling, the reaction medium is hydrolyzed on an ice/concentrated hydrochloric acid mixture and, after stirring for 30 minutes, the precipitate obtained is filtered off and then washed with water. After drying over P2O5, 19.2 g (yield≈100%) of the expected product are obtained.
Name
S-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) dimethylthiocarbamate
Quantity
26.3 g
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reactant
Reaction Step One
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0.2 mol
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reactant
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ethyl acetate toluene
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ice
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300 mL
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Mercapto-4-methylcoumarin
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7-Mercapto-4-methylcoumarin
Reactant of Route 6
7-Mercapto-4-methylcoumarin

Citations

For This Compound
259
Citations
AE Lanterna, M González-Béjar, M Frenette… - Photochemical & …, 2017 - pubs.rsc.org
… Jorge and JC Scaiano, 7-Mercapto-4-methylcoumarin as a reporter of thiol binding to the CdSe quantum dot surface, Chem. Commun., 2009, 22, 3202–3204 RSC ; M. Dübner, TN …
Number of citations: 19 pubs.rsc.org
D Marchi, E Cara, FF Lupi, P Hönicke… - Physical Chemistry …, 2022 - pubs.rsc.org
Self-assembled monolayers (SAM) of 7-mercapto-4-methylcoumarin (MMC) on a flat gold surface were studied by molecular dynamics (MD) simulations, reference-free grazing …
Number of citations: 2 pubs.rsc.org
Y Chen, J Zhou, H Wang, Y Xia, ZY Yang… - Chinese Chemical Letters, 2008 - Elsevier
… In summary, the structural scaffold of S-substituted 7-mercapto-4-methylcoumarin analogs differed greatly from the anti-HBV drugs recently used in clinic. Therefore, further modification …
Number of citations: 7 www.sciencedirect.com
D Marchi, E Cara, FF Lupi, P Hönicke, Y Kayser… - 2022 - chemrxiv.org
… The molecules of 7-mercapto-4-methylcoumarin were purchased in powder form from Merck. A solution of MMC in ethanol was prepared in the volume of 20 ml per each sample. The …
Number of citations: 2 chemrxiv.org
D Buchheit, EI Schmitt, D Bischoff, T Ebner, M Bureik - 2011 - degruyter.com
… 7-mercapto-4-methylcoumarin, respectively. Human liver microsomes catalyzed the S-glucuronidation of 7-mercapto-4methylcoumarin … to glucuronidate 7-mercapto-4-methylcoumarin, …
Number of citations: 18 www.degruyter.com
MS Abdel-Mottaleb - Egyptian Journal of Chemistry, 2020 - journals.ekb.eg
… Recent published work reports on the photophysical properties of 7-mercapto-4methylcoumarin in protic and non-protic solvents [10]. In spite of their potential applications as optical …
Number of citations: 5 journals.ekb.eg
A Bard, R Rondon, DT Marquez… - Photochemistry and …, 2018 - Wiley Online Library
… 7-mercapto-4-methylcoumarin can be used to follow the process by fluorescence spectroscopy and serves as a convenient molecular probe to determine relative kinetics. SERS studies …
Number of citations: 11 onlinelibrary.wiley.com
M González-Béjar, M Frenette, L Jorge… - Chemical …, 2009 - pubs.rsc.org
… We report that 7-mercapto-4-methylcoumarin (Cm-SH) binds to TOPO-capped core–shell QDs (CdSe–ZnS) in organic media and, as a consequence, Cm-SH undergoes recordable …
Number of citations: 9 pubs.rsc.org
S Xu, X Yan, Q Zhang, P Xia, Y Chen - Synthetic Communications, 2007 - Taylor & Francis
… Citation7 In addition, the 7‐mercapto‐4‐methylcoumarin (4) … from the reaction of 7‐mercapto‐4‐methylcoumarin (4) with … (3) through the 7‐mercapto‐4‐methylcoumarin (4) with 3‐methyl…
Number of citations: 2 www.tandfonline.com
JRG Navarro, G Conzatti, Y Yu, AB Fall… - …, 2015 - ACS Publications
… have chemically modified cellulose nanofibrils (CNF) with furan and maleimide groups, and selectively labeled the modified CNF with fluorescent probes; 7-mercapto-4-methylcoumarin …
Number of citations: 78 pubs.acs.org

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